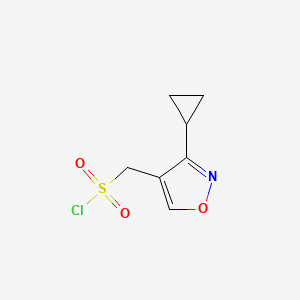

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride

Beschreibung

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropyl-substituted oxazole core. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules.

Eigenschaften

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-12-9-7(6)5-1-2-5/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVAUZBTJWQCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride typically involves the cyclization of appropriate precursors followed by sulfonylation. One common method includes the reaction of cyclopropylamine with glyoxal to form the oxazole ring, which is then treated with methanesulfonyl chloride under controlled conditions to yield the desired product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the sulfonylation process.

Industrial Production Methods

Industrial production of (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride.

Bases: Triethylamine and pyridine are often used to neutralize the hydrochloric acid formed during substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidative reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity . The oxazole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs include sulfonylurea herbicides and other heterocyclic sulfonyl derivatives. Below is a detailed comparison based on functional groups, substituents, and applications:

Structural Features and Reactivity

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl Chloride :

- Core : Oxazole with a cyclopropyl substituent at position 3.

- Functional Group : Methanesulfonyl chloride (–SO₂Cl).

- Reactivity : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). The cyclopropyl group may confer steric hindrance, affecting reaction kinetics.

- Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester, Ethametsulfuron Methyl Ester): Core: 1,3,5-Triazine ring substituted with methoxy, methyl, or amino groups . Functional Group: Sulfonylurea bridge (–SO₂NHCONH–) linked to a methyl benzoate. Reactivity: The sulfonylurea group acts as a proton donor in herbicidal activity, inhibiting acetolactate synthase (ALS) in plants. The methyl ester enhances bioavailability .

Physicochemical Properties

Stability and Degradation

- Sulfonyl chlorides are moisture-sensitive, requiring anhydrous conditions. In contrast, sulfonylureas exhibit hydrolytic stability under physiological pH, enabling prolonged herbicidal activity.

Biologische Aktivität

(3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

The synthesis of (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride typically involves cyclization reactions followed by sulfonylation. A common method includes the reaction of cyclopropylamine with glyoxal to form the oxazole ring, which is subsequently treated with methanesulfonyl chloride in the presence of a base like triethylamine. The overall reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride exhibits antimicrobial activity. The sulfonyl chloride moiety is known for its reactivity towards nucleophilic sites on microbial proteins, potentially disrupting essential biological processes.

Anticancer Activity

Studies have explored the anticancer potential of this compound. Its mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. Preliminary data suggest that it may inhibit cytochrome P450 monooxygenases, which play a crucial role in drug metabolism and cancer progression .

The mechanism of action for (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride primarily revolves around its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation of protein activity, influencing various biochemical pathways critical for microbial growth and cancer cell survival.

Comparative Analysis

To provide context for its biological activity, a comparison with similar compounds is essential. Below is a table highlighting some related compounds and their respective activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride | Moderate antimicrobial activity | Sulfonyl group at a different position on oxazole |

| (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride | Potential anticancer properties | Contains an oxadiazole ring |

Case Studies

- In Vitro Studies : In vitro assays demonstrated that (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride effectively inhibited the growth of several bacterial strains. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Cancer Cell Lines : In studies involving various cancer cell lines, this compound exhibited cytotoxic effects at micromolar concentrations. The selectivity index was determined to be favorable compared to standard chemotherapeutics .

Q & A

Q. Can this compound serve as a scaffold for protease inhibitors?

- Methodological Answer : The sulfonyl chloride reacts with serine hydrolases’ active sites to form covalent adducts. Screen inhibition via fluorescence-based assays (e.g., TAMRA-FP probes). Optimize selectivity by modifying the cyclopropyl group’s steric profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.